molecular formula C17H16N2O B5035051 (3Z)-3-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE CAS No. 159212-34-7

(3Z)-3-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B5035051
CAS No.: 159212-34-7
M. Wt: 264.32 g/mol
InChI Key: JPBDKEYMRCCTFG-UHFFFAOYSA-N
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Description

(3Z)-3-{[(2-Phenylethyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one is an organic compound that belongs to the class of indole derivatives. This compound features a unique structure characterized by an indole core with a phenylethylamine substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(2-Phenylethyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one typically involves the condensation of indole-2-one with phenylethylamine under specific conditions. One common method includes:

    Starting Materials: Indole-2-one and phenylethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, and under controlled temperature conditions to ensure the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Optimization of Catalysts: Employing advanced catalysts to improve reaction rates and selectivity.

    Automation and Control: Implementing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(2-Phenylethyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield indole-2-one oxides.

    Reduction: Can produce various reduced derivatives of the indole core.

    Substitution: Results in substituted indole derivatives with different functional groups.

Scientific Research Applications

(3Z)-3-{[(2-Phenylethyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3Z)-3-{[(2-Phenylethyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to enzymes or receptors that play a role in biological processes.

    Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-{[(2-Phenylethyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of an indole core and a phenylethylamine substituent, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-phenylethyliminomethyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17-15(14-8-4-5-9-16(14)19-17)12-18-11-10-13-6-2-1-3-7-13/h1-9,12,19-20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBDKEYMRCCTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159212-34-7, 159212-35-8
Record name 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylethyl)amino)methylene)-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylethyl)amino)methylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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